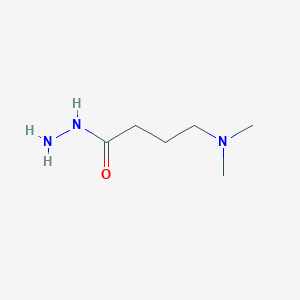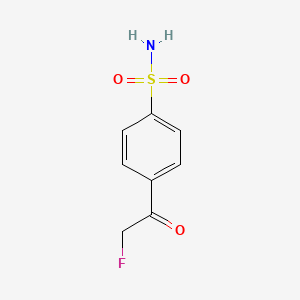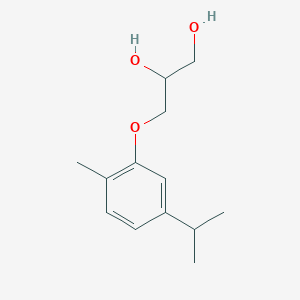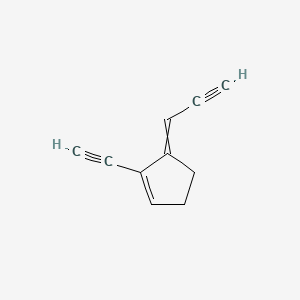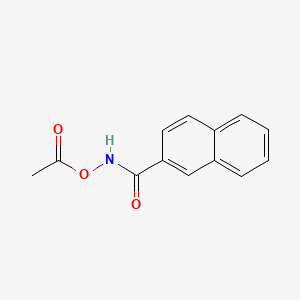
2-Amino-6-methylbiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-methylbiphenyl is an organic compound with the molecular formula C13H13N It is a derivative of biphenyl, where an amino group is attached to the second carbon and a methyl group is attached to the sixth carbon of the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-methylbiphenyl typically involves the nitration of 6-methylbiphenyl followed by reduction. The nitration process introduces a nitro group to the biphenyl structure, which is then reduced to an amino group. Common reagents for nitration include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 2-Amino-6-methylbiphenyl can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include nitro derivatives, substituted biphenyls, and various amine derivatives.
科学的研究の応用
2-Amino-6-methylbiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Amino-6-methylbiphenyl involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the aromatic ring can engage in π-π interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific targets, such as enzymes or receptors, thereby modulating their activity.
類似化合物との比較
2-Aminobiphenyl: Lacks the methyl group, leading to different reactivity and properties.
4-Amino-6-methylbiphenyl: The amino group is positioned differently, affecting its chemical behavior.
2-Methylbiphenyl: Lacks the amino group, resulting in different applications and reactivity.
Uniqueness: 2-Amino-6-methylbiphenyl is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various applications, particularly in the synthesis of complex organic molecules and in research settings.
特性
分子式 |
C13H13N |
|---|---|
分子量 |
183.25 g/mol |
IUPAC名 |
3-methyl-2-phenylaniline |
InChI |
InChI=1S/C13H13N/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h2-9H,14H2,1H3 |
InChIキー |
MGYFFUDEODHNSA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


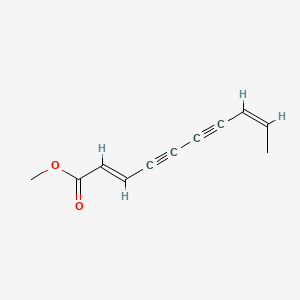
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)


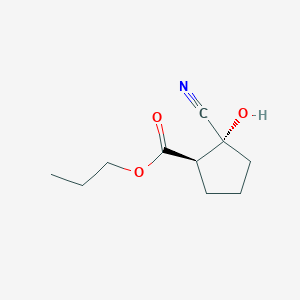
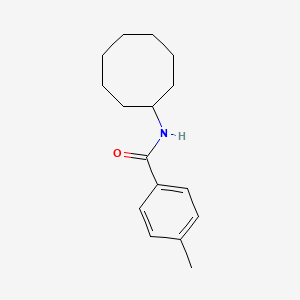

![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
